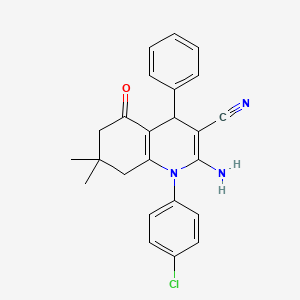![molecular formula C18H13N7O2 B11544012 1-(naphthalen-1-yl)-5-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]-1H-tetrazole](/img/structure/B11544012.png)
1-(naphthalen-1-yl)-5-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]-1H-tetrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(NAPHTHALEN-1-YL)-5-[(2E)-2-[(4-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-1H-1,2,3,4-TETRAZOLE is a complex organic compound characterized by its unique structure, which includes a naphthalene ring, a nitrophenyl group, and a tetrazole ring
Preparation Methods
The synthesis of 1-(NAPHTHALEN-1-YL)-5-[(2E)-2-[(4-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-1H-1,2,3,4-TETRAZOLE typically involves multiple steps, starting with the preparation of intermediate compounds. The synthetic route often includes the following steps:
Formation of the hydrazone intermediate: This involves the reaction of naphthalene-1-carbaldehyde with 4-nitrophenylhydrazine under acidic conditions to form the hydrazone intermediate.
Cyclization to form the tetrazole ring: The hydrazone intermediate is then subjected to cyclization using sodium azide and a suitable catalyst, such as copper sulfate, to form the tetrazole ring.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
1-(NAPHTHALEN-1-YL)-5-[(2E)-2-[(4-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-1H-1,2,3,4-TETRAZOLE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amino group.
Substitution: The compound can undergo substitution reactions, particularly at the nitrophenyl group, using nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(NAPHTHALEN-1-YL)-5-[(2E)-2-[(4-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-1H-1,2,3,4-TETRAZOLE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(NAPHTHALEN-1-YL)-5-[(2E)-2-[(4-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-1H-1,2,3,4-TETRAZOLE involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. Similarly, its anticancer activity may involve the induction of apoptosis (programmed cell death) in cancer cells through the activation of specific signaling pathways.
Comparison with Similar Compounds
1-(NAPHTHALEN-1-YL)-5-[(2E)-2-[(4-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-1H-1,2,3,4-TETRAZOLE can be compared with other similar compounds, such as:
1-NAPHTHALEN-1-YL-3-(4-NITRO-PHENYL)-UREA: This compound shares structural similarities but differs in the presence of a urea group instead of a tetrazole ring.
1-(NAPHTHALEN-1-YL)ETHAN-1-ONE: This compound has a simpler structure with a naphthalene ring and an ethanone group, lacking the nitrophenyl and tetrazole components.
Properties
Molecular Formula |
C18H13N7O2 |
|---|---|
Molecular Weight |
359.3 g/mol |
IUPAC Name |
1-naphthalen-1-yl-N-[(E)-(4-nitrophenyl)methylideneamino]tetrazol-5-amine |
InChI |
InChI=1S/C18H13N7O2/c26-25(27)15-10-8-13(9-11-15)12-19-20-18-21-22-23-24(18)17-7-3-5-14-4-1-2-6-16(14)17/h1-12H,(H,20,21,23)/b19-12+ |
InChI Key |
IGUOWOADVFYNHT-XDHOZWIPSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2N3C(=NN=N3)N/N=C/C4=CC=C(C=C4)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2N3C(=NN=N3)NN=CC4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,6-Dibromo-4-[(E)-[(4-bromophenyl)imino]methyl]phenyl 3,5-dinitrobenzoate](/img/structure/B11543938.png)



![N-{(E)-[5-(3-nitrophenyl)furan-2-yl]methylidene}biphenyl-4-amine](/img/structure/B11543971.png)
![N-(2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-3-phenylpropanamide](/img/structure/B11543977.png)
![2,3-Dihydro-benzo[1,4]dioxine-6-sulfonic acid benzyl-(4-methoxy-benzylidene-hydrazinocarbonylmethyl)-amide](/img/structure/B11543978.png)
![2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]-N-(2,6-diethylphenyl)acetamide](/img/structure/B11543985.png)
![(2E)-2-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-N-phenylhydrazinecarboxamide](/img/structure/B11543991.png)
acetyl}hydrazinylidene)methyl]benzoate](/img/structure/B11543995.png)
![4-bromo-2-[(E)-{[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-nitrophenol](/img/structure/B11543998.png)
![(4E)-2-(3,4-dimethylphenyl)-4-{[(2-hydroxy-4-nitrophenyl)amino]methylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11544003.png)
![N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide](/img/structure/B11544020.png)
![(2R,3R,10bS)-2-(4-chlorophenyl)-3-(2,2-dimethylpropanoyl)-2,3-dihydropyrrolo[2,1-a]isoquinoline-1,1(10bH)-dicarbonitrile](/img/structure/B11544027.png)
